Posenacaftor Demonstrates Superior Potency in Rescuing p.Phe508del-CFTR Function Compared to VX-661 (Tezacaftor)
In a direct functional assay measuring halide-sensitive YFP (HS-YFP) quenching as an indicator of CFTR-mediated chloride transport, posenacaftor (PTI-801) demonstrated a corrected potency and efficacy advantage over the clinically established corrector VX-661 (tezacaftor). Posenacaftor showed an EC50 of 0.52 µM for rescuing p.Phe508del-CFTR function [1]. In a direct head-to-head comparison, posenacaftor at lower concentrations (1 µM and 3 µM) provided greater rescue of CFTR function than VX-661 at a higher 5 µM concentration [1]. This indicates a higher intrinsic activity and potency for posenacaftor in this model.
| Evidence Dimension | Efficacy in rescuing p.Phe508del-CFTR channel function |
|---|---|
| Target Compound Data | EC50 = 0.52 µM; Efficacy at 1 µM and 3 µM is greater than VX-661 at 5 µM |
| Comparator Or Baseline | VX-661 (Tezacaftor) at 5 µM concentration |
| Quantified Difference | EC50 = 0.52 µM (Posenacaftor); Higher efficacy at 1-3 µM vs. comparator at 5 µM |
| Conditions | HS-YFP quenching assay in a cell model expressing p.Phe508del-CFTR |
Why This Matters
This higher potency allows for more effective rescue of CFTR function in vitro, potentially reducing the required concentration in experimental systems and enabling more robust functional studies compared to using VX-661.
- [1] Ferreira, F.C., Amaral, M.D., Bacalhau, M., & Lopes-Pacheco, M. (2024). PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR. European Journal of Pharmacology, 967, 176390. View Source
